N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine
Description
Properties
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N7/c1(7-3-11-4-13-7)2-12-9-8-10(15-5-14-8)17-6-16-9/h3-6H,1-2H2,(H,11,13)(H2,12,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTQBOWAIHEECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCNC2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168203 | |
| Record name | Purinyl-6-histamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1669-86-9 | |
| Record name | N-[2-(1H-Imidazol-5-yl)ethyl]-9H-purin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1669-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Purinyl-6-histamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001669869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC113989 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Purinyl-6-histamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(1H-imidazol-4-yl)ethyl]-1H-adenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Purinyl-6-histamine, also known as N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine or NSC113989, primarily targets the histamine receptors . These receptors belong to the G protein-coupled receptor (GPCR) superfamily and play crucial roles in the regulation of histamine and other neurotransmitters in the central nervous system. They are potential targets for the treatment of neurological and psychiatric disorders.
Mode of Action
The compound interacts with its targets, the histamine receptors, to modulate their activity. As an auto-receptor, H3R modulates the histamine release by negative feedback. As a hetero-receptor, H3R regulates the release of various neurotransmitters such as dopamine, γ-aminobutyric acid (GABA), and acetylcholine.
Biochemical Pathways
Histamine metabolism forms a complex network that connects many metabolic processes essential for homeostasis, including nitrogen and energy metabolism. These metabolic reactions share elements with other biochemical pathways and can therefore participate in processes such as SAM-dependent methylation of amino acids and amines, and posttranslational protein covalent modification.
Pharmacokinetics
It can be analyzed by a reverse phase (rp) hplc method with simple conditions. The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid.
Result of Action
It is known that histamine release is mostly responsible for allergic reactions against various allergens. Histamine binding to the extracellular domain of H1 receptor induces conformational changes of the transmembrane section resulting in alterations in the C terminal area.
Action Environment
The action, efficacy, and stability of Purinyl-6-histamine can be influenced by various environmental factors. For instance, the compound can be separated on a Newcrom R1 HPLC column, suggesting that its stability and action might be affected by the presence of certain solvents or conditions in the environment.
Biological Activity
N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine, also known as Purinyl-6-histamine or NSC113989, is a compound of growing interest in biological and pharmacological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₁N₇
- Molecular Weight : 229.24 g/mol
- Purity : Typically around 95%
Purinyl-6-histamine primarily targets histamine receptors, particularly the H3 receptor, which is involved in modulating histamine release through negative feedback mechanisms. This interaction suggests potential applications in treating allergic reactions and other histamine-related disorders. The compound's structure includes both a purine ring and a histamine moiety, indicating possible interactions with various biological targets, including enzymes involved in nucleotide metabolism and nucleic acid binding .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 0.0048 mg/mL |
| Candida albicans | 0.0048 - 0.039 mg/mL |
These findings suggest that the compound may serve as a broad-spectrum antimicrobial agent .
Antiviral Activity
While specific antiviral activities of this compound have not been extensively documented, its structural characteristics imply potential interactions with viral enzymes or receptors, warranting further investigation into its antiviral properties.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound can be analyzed using reverse-phase high-performance liquid chromatography (rp-HPLC), suggesting it has suitable stability and solubility profiles for further development in therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Histamine Modulation : A study demonstrated that the compound could effectively modulate histamine release in various cellular models, highlighting its potential in treating allergic conditions.
- Antimicrobial Efficacy : Another research project focused on the antimicrobial properties of the compound, revealing its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Structure-Activity Relationship (SAR) : Limited SAR studies suggest that modifications to the imidazole or purine components may enhance biological activity, indicating pathways for synthetic optimization .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine and related purine derivatives:
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for purin-6-amine derivatives, and how are they adapted for N-[2-(1H-imidazol-5-yl)ethyl] substitution?
- Methodological Answer : Synthesis typically involves nucleophilic substitution at the C6 and N9 positions of the purine core. For example, intermediates like 2-(6-chloro-9H-purin-9-yl)tetrahydrofuran derivatives can react with amines (e.g., imidazole-containing ethylamine) under basic conditions to introduce substituents . Protecting groups (e.g., tetrahydro-2H-pyran) are often used to control regioselectivity, followed by deprotection . Characterization involves NMR, HPLC, and mass spectrometry to confirm purity and structure .
Q. What spectroscopic and crystallographic techniques are critical for characterizing purin-6-amine derivatives?
- Methodological Answer : Key techniques include:
- NMR : To resolve proton environments (e.g., distinguishing N9-substituents and imidazole protons) .
- X-ray crystallography : Programs like SHELXL refine crystal structures, particularly for verifying substituent geometry and hydrogen-bonding networks .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. How is the purity of synthetic purin-6-amine derivatives validated?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard. Purity thresholds (>95%) are established via calibration against reference standards. Residual solvents are quantified using GC-MS .
Advanced Research Questions
Q. What structural features of N9-substituted purin-6-amine derivatives influence receptor binding or cytotoxicity?
- Methodological Answer : The N9 substituent’s steric bulk and electronic properties significantly modulate activity. For example:
- Imidazole-ethyl groups (as in the target compound) may enhance interactions with hydrophobic enzyme pockets .
- Benzyl or isopropyl substituents at N9 (e.g., in antitumor agents) correlate with improved cytotoxicity (e.g., IC₅₀ = 3.02 μM in HeLa cells) .
- Tetrahydrofuran or pyranyl groups can improve solubility and bioavailability . Structure-activity relationship (SAR) studies use docking simulations and mutagenesis to validate binding modes .
Q. How are purin-6-amine derivatives evaluated for biological activity in receptor signaling pathways?
- Methodological Answer :
- cAMP pathway inhibition : Compounds like SQ22536 (a structural analog) are tested in cell lines (e.g., CHO-K1) using cAMP ELISA kits, with forskolin as an activator and H-89 as a PKA inhibitor .
- AhR antagonism : High-affinity derivatives (e.g., GNF351) are assessed via luciferase reporter assays in HepG2 cells, with IC₅₀ values in the nM range .
Q. What in vitro models are used to study the cytotoxicity of purin-6-amine derivatives, and how are results interpreted?
- Methodological Answer :
- Cell lines : HeLa (cervical cancer) and MCF-7 (breast cancer) cells are common models.
- Assays : MTT or SRB assays measure viability after 48–72 hours of exposure. For example, 9-((5-methoxypyridin-2-yl)methyl)-9H-purin-6-amine showed IC₅₀ = 3.02 ± 0.54 μM in HeLa cells, indicating potent activity .
- Controls : Doxorubicin or cisplatin serve as positive controls; results are normalized to untreated cells.
Q. How do researchers address contradictions in biological activity data across structurally similar purin-6-amine analogs?
- Methodological Answer : Discrepancies arise from differences in:
- Substituent regiochemistry : Minor changes (e.g., allyl vs. benzyl at N9) can drastically alter pharmacokinetics .
- Assay conditions : Variations in cell density, serum concentration, or exposure time require standardization .
- Off-target effects : Selectivity is confirmed via counter-screening against unrelated receptors (e.g., β-adrenoceptors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
